molecular formula C12H9FINO3 B12853382 Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate

Cat. No.: B12853382
M. Wt: 361.11 g/mol
InChI Key: QNCVKLMASOMFAZ-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine, iodine, and hydroxyl functional groups attached to a quinoline core, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The fluorine and iodine atoms are introduced through halogenation reactions. Fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of dehalogenated quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The fluorine and iodine atoms enhance the compound’s binding affinity and specificity, making it a potent agent in various biological assays.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
  • Ethyl 8-fluoro-6-iodoquinoline-3-carboxylate

Uniqueness

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9FINO3

Molecular Weight

361.11 g/mol

IUPAC Name

ethyl 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9FINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)

InChI Key

QNCVKLMASOMFAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)F

Origin of Product

United States

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